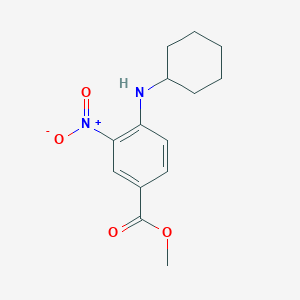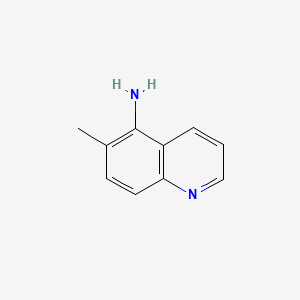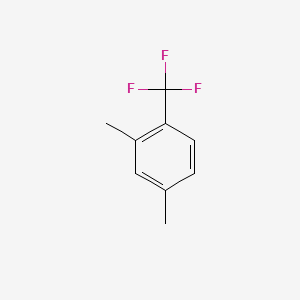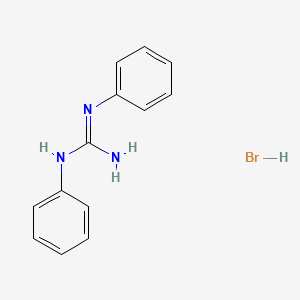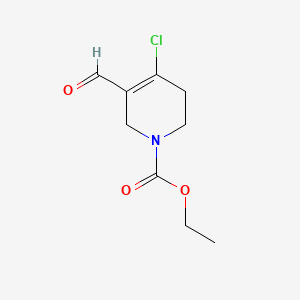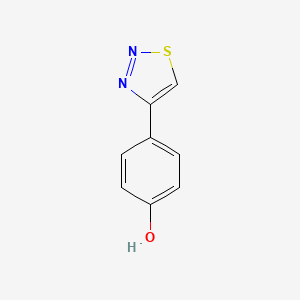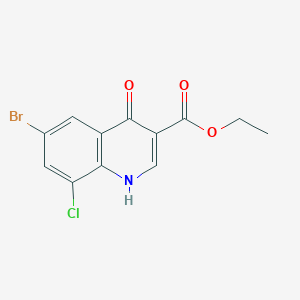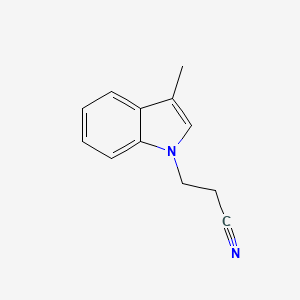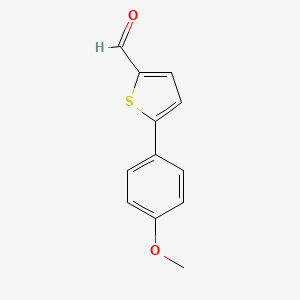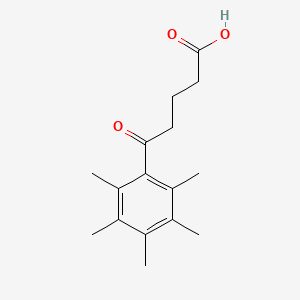
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a pentamethylphenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentamethylbenzene.
Oxidation: The pentamethylbenzene is subjected to oxidation to introduce a carboxyl group, forming 2,3,4,5,6-pentamethylbenzoic acid.
Chain Extension: The carboxyl group is then extended using appropriate reagents to form the valeric acid backbone, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and chain extension processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Further oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically produces alcohols.
Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: can be compared with similar compounds such as:
2,3,4,5,6-Pentamethylbenzoic acid: Shares the pentamethylphenyl group but lacks the valeric acid backbone.
5-(2,3,4,5,6-Pentamethylphenyl)pentanoic acid: Similar structure but without the oxo group.
The uniqueness of This compound lies in its combination of the pentamethylphenyl group and the oxovaleric acid backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-9-10(2)12(4)16(13(5)11(9)3)14(17)7-6-8-15(18)19/h6-8H2,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTWOJFKZVADSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384403 |
Source


|
| Record name | 5-Oxo-5-(pentamethylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655224-28-5 |
Source


|
| Record name | 5-Oxo-5-(pentamethylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)
